
Tubulysin IM-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulysin IM-2 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting cell division and inducing apoptosis .
Preparation Methods
The synthesis of tubulysin IM-2 involves complex synthetic routes due to its intricate structure. The key components of tubulysins include N-methyl-D-pipecolinic acid, L-isoleucine, and tubuvaline . The synthetic process typically involves multiple steps, including the formation of peptide bonds and the incorporation of these key components under specific reaction conditions . Industrial production methods often involve biosynthetic precursor feeding experiments to optimize yield and purity .
Chemical Reactions Analysis
Carbamate Replacement of Acetate Esters
The labile acetate ester in tubulysins is prone to hydrolysis, reducing potency. Replacing it with a carbamate group improves metabolic stability:
-
Example : Analog 3 (carbamate-modified) showed retained cytotoxicity (IC₅₀: 1.0–6.6 nM) compared to acetate-containing analogs .
C-11 Modifications
Modifications at the C-11 position (Tuv region) significantly impact tubulin binding:
Compound | R Group | IC₅₀ (nM) DU-145 | IC₅₀ (nM) HCT-116 |
---|---|---|---|
1 | H, Me | 0.7 | 0.6 |
2 | Me, Me | 0.5 | 0.9 |
5 | Me, Et | 1.0 | 1.9 |
Data sourced from SAR studies on N14-desacetoxytubulysin H derivatives .
Stereochemical and Functional Group Requirements
-
Tuv Residue : The N,O-acetal group enhances lipophilicity and potency. Desmethyl or acetyl analogs reduce activity by >100-fold .
-
Mep Residue : A tertiary amine (D-configuration) is essential; L-amino acids abolish activity .
Metabolic and Conjugation Studies
-
Antibody-Drug Conjugates (ADCs) : Site-specific conjugation at the heavy chain 334C position reduces metabolic cleavage (e.g., acetate ester hydrolysis) and improves pharmacokinetics .
-
Metabolite Analysis : Hydrolysis of the acetate ester generates a 42 Da lighter species with reduced tubulin binding (IC₅₀ increases from 1.9 μM to >50 μM) .
Key Challenges and Innovations
-
Route Shortening : MCRs reduce synthesis steps from >30 to 18, enhancing scalability .
-
Diastereoselective Catalysis : Bulky ligands enable precise control over Tuv and Tup stereochemistry .
This synthesis of data highlights the interplay between chemical modifications, stereochemistry, and bioactivity in tubulysin analogs, providing a roadmap for future development of stabilized derivatives and ADCs.
Scientific Research Applications
Tubulysin IM-2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Mechanism of Action
The mechanism of action of tubulysin IM-2 involves the inhibition of tubulin polymerization, which is crucial for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is similar to other peptide antimitotics like dolastatin-10 and phomopsin A .
Comparison with Similar Compounds
Tubulysin IM-2 is unique among tubulysins due to its specific structural features and potent biological activity. Similar compounds include:
Tubulysin A, B, D, and E: These are other members of the tubulysin family with similar mechanisms of action but varying degrees of potency and stability.
Dolastatin-10: Another peptide antimitotic with a similar mechanism of action but different structural characteristics.
Phomopsin A: A peptide that also inhibits tubulin polymerization but differs in its chemical structure and origin.
This compound stands out due to its high potency and potential for use in targeted cancer therapies .
Properties
Molecular Formula |
C26H42N4O6S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C26H42N4O6S/c1-8-16(4)22(28-23(32)19-11-9-10-12-29(19)6)25(33)30(7)20(15(2)3)13-21(36-17(5)31)24-27-18(14-37-24)26(34)35/h14-16,19-22H,8-13H2,1-7H3,(H,28,32)(H,34,35)/t16-,19+,20+,21+,22-/m0/s1 |
InChI Key |
FTNZYSKQMXPJIO-VBVPVEISSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.